molecular formula C6H13O7P B1214619 (R)-5-phosphonatomevalonate(3-) CAS No. 73566-35-5

(R)-5-phosphonatomevalonate(3-)

Cat. No. B1214619
CAS RN: 73566-35-5
M. Wt: 228.14 g/mol
InChI Key: OKZYCXHTTZZYSK-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mevalonate-p, also known as phosphomevalonate or mevalonic acid-p, belongs to the class of organic compounds known as monoalkyl phosphates. These are organic compounds containing a phosphate group that is linked to exactly one alkyl chain. Mevalonate-p is soluble (in water) and a moderately acidic compound (based on its pKa). Mevalonate-p has been found throughout most human tissues. Within the cell, mevalonate-p is primarily located in the peroxisome. Mevalonate-p exists in all eukaryotes, ranging from yeast to humans. In humans, mevalonate-p is involved in the rosuvastatin action pathway, the cerivastatin action pathway, the ibandronate action pathway, and the pravastatin action pathway. Mevalonate-p is also involved in several metabolic disorders, some of which include the mevalonic aciduria pathway, the wolman disease pathway, the chondrodysplasia punctata II, X linked dominant (CDPX2) pathway, and the hypercholesterolemia pathway. Outside of the human body, mevalonate-p can be found in a number of food items such as chinese water chestnut, lemon, burbot, and chinese bayberry. This makes mevalonate-p a potential biomarker for the consumption of these food products.
(R)-5-phosphomevalonic acid is a carboxyalkyl phosphate that is mevalonic acid phosphorylated at position 5. It has a role as a mouse metabolite. It is a carboxyalkyl phosphate and a primary alcohol. It derives from a mevalonic acid. It is a conjugate acid of a (R)-5-phosphonatomevalonate(3-).

properties

CAS RN

73566-35-5

Product Name

(R)-5-phosphonatomevalonate(3-)

Molecular Formula

C6H13O7P

Molecular Weight

228.14 g/mol

IUPAC Name

(3R)-3-hydroxy-3-methyl-5-phosphonatooxypentanoate

InChI

InChI=1S/C6H13O7P/c1-6(9,4-5(7)8)2-3-13-14(10,11)12/h9H,2-4H2,1H3,(H,7,8)(H2,10,11,12)/p-3/t6-/m1/s1

InChI Key

OKZYCXHTTZZYSK-ZCFIWIBFSA-N

Isomeric SMILES

C[C@@](CCOP(=O)(O)O)(CC(=O)O)O

SMILES

CC(CCOP(=O)([O-])[O-])(CC(=O)[O-])O

Canonical SMILES

CC(CCOP(=O)(O)O)(CC(=O)O)O

physical_description

Solid

synonyms

5-phosphomevalonic acid
mevalonate 5-phosphate
phosphomevalonate
phosphomevalonic acid
phosphomevalonic acid, (+-)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-5-phosphonatomevalonate(3-)
Reactant of Route 2
(R)-5-phosphonatomevalonate(3-)
Reactant of Route 3
(R)-5-phosphonatomevalonate(3-)
Reactant of Route 4
(R)-5-phosphonatomevalonate(3-)
Reactant of Route 5
(R)-5-phosphonatomevalonate(3-)
Reactant of Route 6
(R)-5-phosphonatomevalonate(3-)

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